3-Bromo-4-cyanophenylboronic acid
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Overview
Description
3-Bromo-4-cyanophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom, a cyano group, and a boronic acid moiety attached to a benzene ring. The combination of these functional groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanophenylboronic acid typically involves the borylation of 3-bromo-4-cyanophenyl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds efficiently, providing high yields of the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: Produced via nucleophilic substitution.
Scientific Research Applications
3-Bromo-4-cyanophenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyanophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . This process results in the formation of a new carbon-carbon bond between the boronic acid and the halide substrate. The cyano group and bromine atom can also participate in various reactions, influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
3-Chlorophenylboronic Acid: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenylboronic Acid: Contains a fluorine atom, offering different reactivity and selectivity.
4-Cyanophenylboronic Acid: Lacks the bromine atom, affecting its chemical behavior.
Uniqueness: 3-Bromo-4-cyanophenylboronic acid is unique due to the combination of the bromine atom and cyano group, which provides distinct reactivity patterns and makes it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
(3-bromo-4-cyanophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSACGBFUDBDPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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